Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate
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Overview
Description
Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate typically involves the esterification of 6-methoxybenzo[d][1,3]dioxole-5-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 6-Hydroxybenzo[d][1,3]dioxole-5-carboxylate.
Reduction: Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-methanol.
Substitution: Ethyl 6-Halobenzo[d][1,3]dioxole-5-carboxylate.
Scientific Research Applications
Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate can be compared with other benzo[d][1,3]dioxole derivatives such as:
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: Similar structure but with a bromine substituent.
6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile: Contains a nitrile group instead of an ester group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the presence of different functional groups.
Properties
Molecular Formula |
C11H12O5 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 6-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-3-14-11(12)7-4-9-10(16-6-15-9)5-8(7)13-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
WBCONECGRUSNGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1OC)OCO2 |
Origin of Product |
United States |
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